

An In-depth Technical Guide to Disodium Mesoxalate

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Compound of Interest

Compound Name: *Disodium mesoxalate*

Cat. No.: *B1617692*

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Disodium mesoxalate, also known as disodium ketomalonate, is an organic salt with applications in biochemical research. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its role as a research tool, particularly in the context of enzyme inhibition. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

Disodium mesoxalate is the disodium salt of mesoxalic acid. In commercial and research contexts, it is most commonly available as a monohydrate. It is important to note that in aqueous solutions, mesoxalic acid exists in its hydrated form, dihydroxymalonic acid. Consequently, "sodium mesoxalate monohydrate" is chemically identified as sodium 2,2-dihydroxymalonate.^[1]

The chemical formula and molecular weight of **disodium mesoxalate** vary depending on its hydration state.

Form	Molecular Formula	Molecular Weight (g/mol)	Reference
Anhydrous	$C_3Na_2O_5$	162.00 (Computed)	[2]
Monohydrate	$C_3H_2Na_2O_6$	180.02	[3] [4] [5] [6]

A summary of the key physicochemical properties of sodium mesoxalate monohydrate is presented below.

Property	Value	Reference
CAS Number	31635-99-1	[3]
Appearance	White to off-white or light yellow crystalline powder	[3][4]
Purity	≥98%	[5]
Solubility	Soluble in water and methanol	[3]
Boiling Point	474°C at 760mmHg	[7]
Storage Condition	Room Temperature	[7]

Synthesis

Mesoxalic acid and its derivatives can be synthesized through various oxidative routes.

Common methods for producing the parent acid, which is subsequently neutralized to form the disodium salt, include:

- Oxidation of Tartronic Acid or Glycerol: These methods are carried out in aqueous solutions and typically yield the dihydroxy derivative of mesoxalic acid.[1]
- Hydrolysis of Alloxan: This can be achieved using baryta water.[1]
- Oxidation of Diethyl Malonate: For the synthesis of derivatives like diethyl mesoxalate, diethyl malonate can be oxidized using reagents such as aqueous sodium chlorite solution. [8]

The general relationship between mesoxalic acid, its hydrated form, and the resulting disodium salt is illustrated in the diagram below.

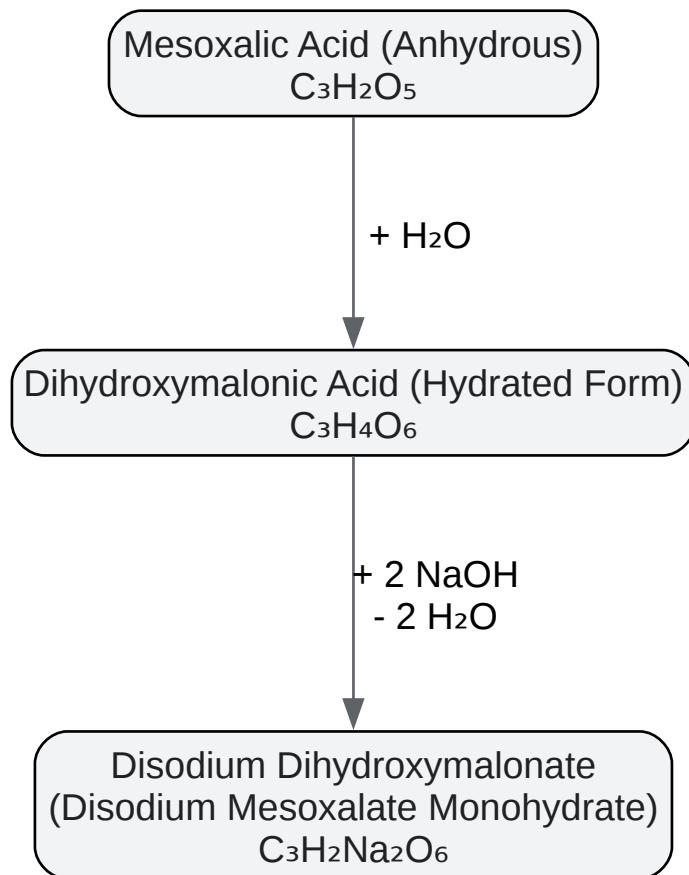
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Fig. 1: Chemical relationship of mesoxalic acid forms.

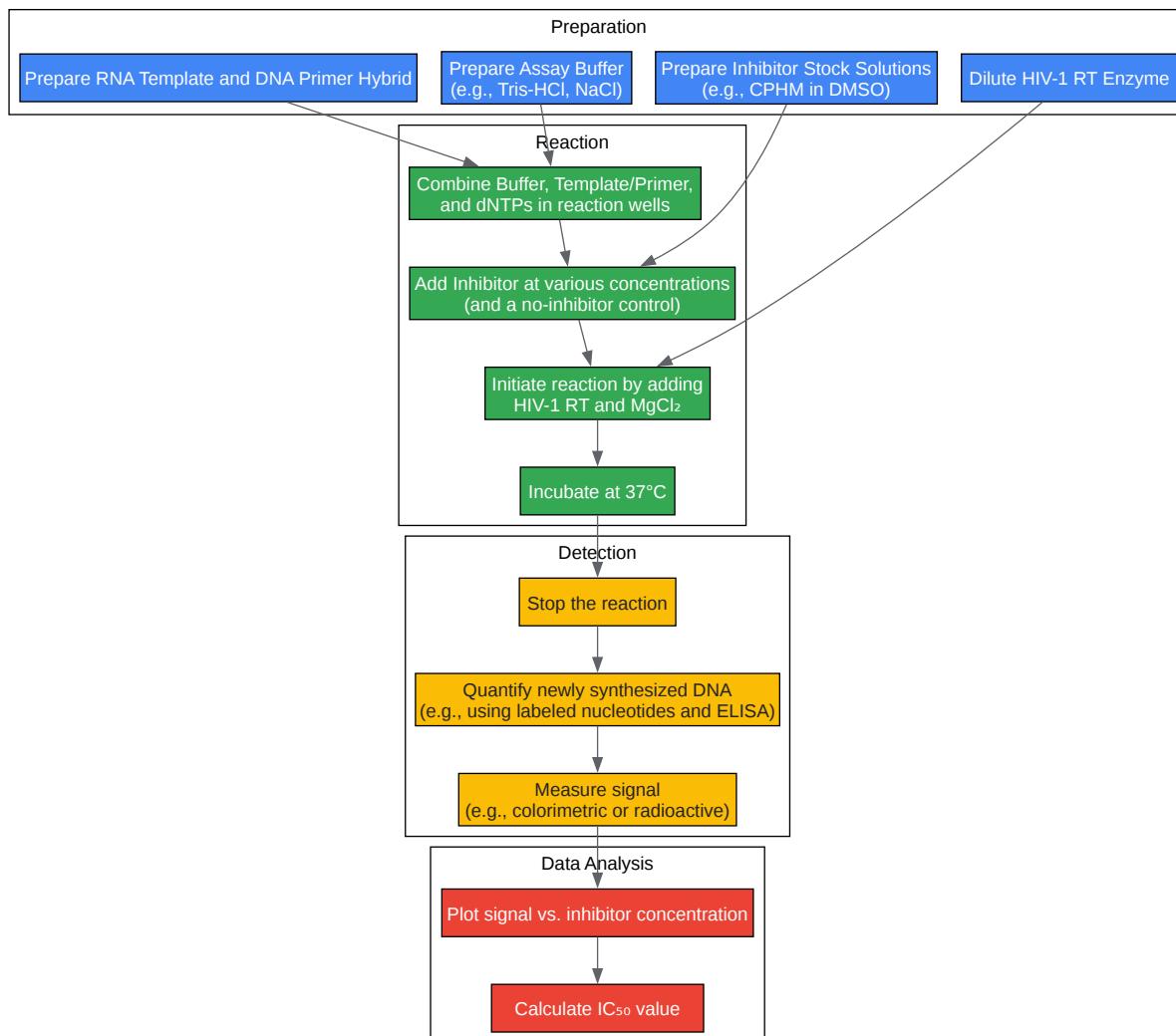
Applications in Research: HIV-1 Reverse Transcriptase Inhibition

Derivatives of mesoxalic acid have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[9][10][11] Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been shown to block the translocation of HIV-1 RT.[9][10] The mechanism involves trapping the pre-translocational state of the enzyme-DNA complex, which is dependent on the presence of divalent metal ions like Mg²⁺.[9][12] The dicarboxylic acid moiety of these compounds is essential for their inhibitory activity, as it is believed to chelate with the metal cofactors at the enzyme's active site.[13]

The inhibitory activity of CPHM on the polymerase-independent RNase H activity of HIV-1 RT has been quantified with an IC₅₀ of 2.2 μM.[13]

While detailed protocols for **disodium mesoxalate** are not extensively published, a general workflow for assessing the inhibitory activity of mesoxalic acid derivatives against HIV-1 RT can be outlined based on published research and commercially available kits.[\[12\]](#)[\[14\]](#)

The following diagram illustrates a typical experimental workflow for an in vitro HIV-1 RT inhibition assay.

[Click to download full resolution via product page](#)**Fig. 2:** Workflow for HIV-1 RT inhibition assay.

A typical protocol involves the following key steps:

- Preparation: A reaction mixture is prepared containing a buffer, a DNA primer annealed to an RNA template, and deoxynucleotide triphosphates (dNTPs). The test compound (inhibitor) is added at varying concentrations.
- Reaction Initiation: The reaction is started by adding the HIV-1 RT enzyme and a divalent cation, typically MgCl₂.^[12] The mixture is then incubated to allow for DNA synthesis.
- Detection: The amount of newly synthesized DNA is quantified. This can be achieved through various methods, such as incorporating radioactively or biotin-labeled dNTPs, followed by detection using an ELISA-based system.
- Data Analysis: The inhibitory effect is determined by comparing the amount of DNA synthesis in the presence of the inhibitor to a control without the inhibitor. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

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